3-Ethyl-2-pentene

Electrophilic Addition Carbocation Stability Reaction Mechanism

3-Ethyl-2-pentene (CAS 816-79-5) is the non-negotiable reagent for stereoselective synthesis, offering cis-trans isomerism that terminal alkenes like 1-heptene cannot provide. Its ozonolysis cleanly yields pentan-3-one, while hydroboration-displacement allows controlled conversion to 3-ethyl-1-pentene. Don't compromise your C7H14 research with generic isomers—this specific trisubstituted olefin has a boiling point of 94–96 °C, density of 0.717 g/mL, and refractive index of 1.414. Available in >98% purity for immediate laboratory procurement.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 816-79-5
Cat. No. B1580655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-pentene
CAS816-79-5
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCCC(=CC)CC
InChIInChI=1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3
InChIKeyXMYFZAWUNVHVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-pentene (CAS 816-79-5): Physical Properties and Structural Identity for Procurement


3-Ethyl-2-pentene (CAS 816-79-5), with molecular formula C7H14 and a molecular weight of 98.19 g/mol, is a branched, trisubstituted olefin [1]. It is characterized by a carbon-carbon double bond located between the second and third carbons of a pentene chain with an ethyl group at the third position . This specific substitution pattern imparts distinct physical properties, including a reported boiling point of 94–96 °C, a density of approximately 0.717 g/mL at 25 °C, and a refractive index of 1.414, which differentiate it from other C7H14 isomers .

Why 3-Ethyl-2-pentene (CAS 816-79-5) Cannot Be Readily Substituted by Other C7H14 Isomers


Substituting 3-Ethyl-2-pentene with other C7H14 alkenes, such as 1-heptene or 2-heptene, is scientifically unsound due to fundamental differences in olefin substitution patterns and resulting reactivity. 3-Ethyl-2-pentene is a trisubstituted alkene, whereas many C7H14 isomers are mono- or disubstituted . This structural distinction directly influences the stability and reaction kinetics of carbocation intermediates formed during electrophilic additions, leading to divergent product selectivity [1]. Furthermore, the potential for cis-trans isomerism in 3-Ethyl-2-pentene introduces an additional layer of stereochemical complexity that is absent in terminal alkenes like 1-heptene, making it a non-interchangeable building block in stereoselective synthesis [2].

Quantitative Differentiation of 3-Ethyl-2-pentene (CAS 816-79-5) Against Comparator Analogs


Enhanced Stability of the Tertiary Carbocation Intermediate During Electrophilic Addition

3-Ethyl-2-pentene, as a trisubstituted alkene, forms a tertiary carbocation intermediate upon protonation, which is significantly more stable than the secondary or primary carbocations formed by less substituted isomers like 1-heptene or 2-heptene [1]. This principle is a foundational concept in organic chemistry for predicting Markovnikov addition products. This thermodynamic advantage dictates the regioselectivity of addition reactions, ensuring a single, predictable major product rather than a complex mixture [2].

Electrophilic Addition Carbocation Stability Reaction Mechanism

Differential Ozonolysis Products for Structural Confirmation and Synthesis

Ozonolysis of 3-Ethyl-2-pentene yields a specific and predictable mixture of ethanal and pentan-3-one [1]. This cleavage pattern is a direct consequence of its unique substitution and double bond placement. In contrast, a linear isomer like 1-heptene would yield formaldehyde and hexanal upon ozonolysis, while 2-heptene would produce ethanal and pentanal [2]. This distinct product signature allows for unambiguous structural confirmation and can be exploited to synthesize these specific carbonyl compounds.

Ozonolysis Structural Determination Cleavage Products

Potential for Controlled Isomerization to Terminal Alkene via Hydroboration-Displacement

Research has demonstrated a specific methodology for converting the stable, internal double bond of 3-Ethyl-2-pentene to the terminal, more reactive double bond of 3-ethyl-1-pentene. This is achieved via a hydroboration-displacement sequence using sodium borohydride and boron trifluoride [1]. The reported procedure used 100 mmol of 3-ethyl-2-pentene, 30 mmol of sodium borohydride, and 40 mmol of boron trifluoride in diglyme, highlighting a tangible synthetic route [2]. Such a controlled isomerization is not a general feature of all internal alkenes and underscores the compound's unique versatility as a synthetic intermediate.

Isomerization Hydroboration Synthetic Methodology

Optimal Application Scenarios for 3-Ethyl-2-pentene (CAS 816-79-5) Based on Quantitative Differentiation


Synthesis of Defined Carbonyl Compounds via Ozonolysis

Researchers requiring a reliable source of pentan-3-one should procure 3-Ethyl-2-pentene. As established, its ozonolysis yields a clean mixture of ethanal and pentan-3-one, providing a straightforward route to this specific ketone [1]. This application is particularly relevant for laboratories synthesizing calibration standards, investigating reaction mechanisms, or producing small quantities of pentan-3-one without the need for complex multi-step syntheses.

Stereoselective Synthesis and Mechanistic Studies

For chemists designing stereoselective syntheses or studying reaction mechanisms, 3-Ethyl-2-pentene is a non-negotiable reagent due to its capacity for cis-trans isomerism, a property not shared by many of its C7H14 isomers [2]. This feature makes it an essential building block for investigating stereochemical outcomes in reactions like epoxidation or cycloaddition, where the spatial arrangement of substituents on the double bond dictates product geometry and biological activity .

Precursor for Terminal Alkene Generation via Hydroboration-Displacement

3-Ethyl-2-pentene is the preferred procurement choice for laboratories that require access to 3-ethyl-1-pentene, a terminal alkene. The well-documented hydroboration-displacement method provides a controlled, two-step route from the commercially available and more stable internal alkene to the desired terminal isomer [3]. This approach is scientifically sound and offers a practical alternative to directly sourcing the less stable and potentially more hazardous 3-ethyl-1-pentene.

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